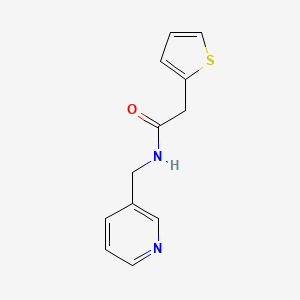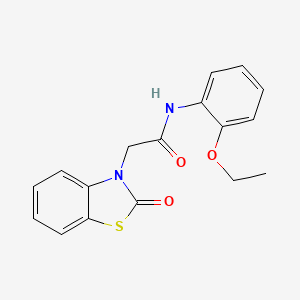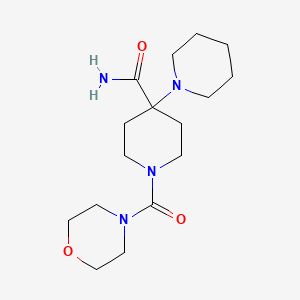
dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound is synthesized through a Hantzsch condensation reaction, which involves p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009). This method highlights the efficiency and eco-friendliness of the synthesis process.
Molecular Structure Analysis
The molecular structure has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies have revealed that compounds in this category often exhibit interesting packing and hydrogen-bonding patterns, contributing to their chemical stability and reactivity (Low et al., 1996).
Chemical Reactions and Properties
Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate engages in various chemical reactions, underlining its reactivity towards different reagents and conditions. For instance, it has been involved in reactions leading to the formation of structurally diverse compounds through multi-component reactions (Sun et al., 2011).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. For example, hydrogen bonding significantly impacts its solubility and melting point, as seen in related compounds (Mirković et al., 2014).
Chemical Properties Analysis
Its chemical properties, including acidity, basicity, and reactivity towards other chemicals, are influenced by the functional groups present in the molecule. The ester and methoxy groups, in particular, play crucial roles in determining its chemical behavior in various reactions (Ajibade & Andrew, 2021).
科学的研究の応用
Chemical Reactions and Molecular Structures
Dimethyl acetylenedicarboxylate (V) reacts with various amines to form products with a common methoxycarbonylmethylene structure, where the carbonyl is hydrogen-bonded with an amino group, forming an enamine structure. This demonstrates the compound's potential in facilitating intramolecular hydrogen bonding in reaction products, suggesting its utility in synthetic chemistry for creating specific molecular structures (Iwanami, 1971).
Catalytic Applications and Selective Formation
Palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene catalyze the methoxycarbonylation of alkynes, leading to unsaturated esters or α,ω-diesters, including dimethyl adipate. This showcases the compound's role in catalyzing reactions for the selective formation of esters, highlighting its importance in industrial chemistry for the production of fine chemicals and intermediates (Núñez Magro et al., 2010).
Synthesis and Crystallography
The synthesis and crystallographic analysis of Hantzsch 1,4-dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reveal detailed molecular structures, aiding in the understanding of molecular interactions and the design of molecules with desired properties. These insights are crucial for the development of pharmaceuticals and materials science (Jasinski et al., 2013).
Electrochemical Behavior
The electrochemical reduction of dimethyl 1,4-dihydropyridine derivatives in protic medium leads to complex products through mechanisms involving cyclization and condensation reactions. Understanding these electrochemical behaviors can inform the development of electrochemical sensors, organic electronic devices, and novel synthetic routes (David et al., 1995).
特性
IUPAC Name |
dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-21-13-6-9(4-5-12(13)18)14-10(15(19)22-2)7-17-8-11(14)16(20)23-3/h4-8,14,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKICZSHHTOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)
![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)




![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
